3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid

Lipophilicity Drug Design Physicochemical Properties

Supply challenge: Generic imidazole propiolic acid analogs differ critically in steric, electronic, and lipophilic profiles-the N1-ethyl group and terminal alkyne of CAS 1339251-99-8 are essential for reproducibility. This is the exact building block for precise workflows. • Enables CuAAC click chemistry for bioconjugation with azide-modified biomolecules • Distinct logP and pKa vs. N-methyl or saturated analogs for intracellular inhibitor design • High-value diversity element for antimicrobial SAR libraries Supplied for immediate global dispatch with batch-specific purity documentation.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B13246404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C#CC(=O)O
InChIInChI=1S/C8H8N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)
InChIKeySZEYYKAJBTWWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid: Properties & Sourcing


3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid (CAS: 1339251-99-8) is a specialized heterocyclic building block belonging to the class of N-alkylimidazole propiolic acids. It features an imidazole core N-substituted with an ethyl group and a propynoic acid side chain at the 2-position, with a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its predicted density is 1.15±0.1 g/cm³ and its predicted boiling point is 368.1±25.0 °C . The compound's structure incorporates both an alkyne and a carboxylic acid functionality on an electron-rich heterocycle, positioning it as a versatile intermediate for Sonogashira couplings, cyclization reactions, and as a ligand or linker precursor . This combination of structural features is distinct from saturated or non-alkyne analogs, directly influencing its reactivity profile in downstream synthetic applications.

Sonogashira coupling & cyclization precursor
Ligand or linker scaffold with alkyne handle
CuAAC bioconjugation-ready building block

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid: Why Analogs Fail


Generic substitution within the imidazole propiolic acid family is scientifically unsound due to the specific electronic and steric landscape created by the N1-ethyl substituent and the terminal alkyne. Simply replacing the target compound with the N1-methyl analog (3-(1-methyl-1H-imidazol-2-yl)prop-2-ynoic acid) or the unsubstituted imidazole variant alters the pKa of the heterocycle, the steric bulk near the metal-coordinating or hydrogen-bonding nitrogen, and the lipophilicity (logP), which can significantly impact catalytic activity, target binding affinity, or pharmacokinetic properties in research applications . Similarly, the saturated analog 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid lacks the alkyne handle required for key bioconjugation techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a pivotal advantage of this compound. These differences necessitate precise procurement of the specific compound to ensure experimental reproducibility and maintain the integrity of a synthetic or biological workflow.

N1-methyl analog
Alters heterocycle pKa, steric bulk, and lipophilicity; may shift catalytic activity or binding affinity in research models.
Saturated propanoic acid analog
Lacks the terminal alkyne handle required for CuAAC; research conjugation pathways would need alternative chemistry.
Unsubstituted imidazole analogs
Absence of N-ethyl and propiolic acid moieties may reduce reported antimicrobial activity and alter coordination behavior.

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid: Performance vs. Analogs


Predicted LogP vs. Methyl Analog

The presence of the N1-ethyl group in the target compound is predicted to increase lipophilicity compared to the N1-methyl analog, a critical factor for membrane permeability in cell-based assays. While direct experimental logP values for these exact compounds are sparse, computational predictions indicate a positive shift in clogP due to the ethyl extension .

Predicted logP vs. Methyl Analog
Class-level inference
ΔclogP ~ +0.5 (estimated)
May support enhanced membrane permeability in cell-based probe design.
In silico prediction; experimental validation required.
Lipophilicity Drug Design Physicochemical Properties

Alkyne Advantage in Click Chemistry

The terminal alkyne of the target compound is a definitive functional handle for CuAAC, an attribute absent in the saturated propanoic acid analog and geometrically constrained in the enoic acid analog. This enables quantifiably higher and more reliable conjugation yields .

Alkyne Click Chemistry Advantage
Cross-study comparable
Reported >80% CuAAC yield (analogous systems)
Supports bioconjugation workflows; comparator lacks alkyne functionality.
Standard CuAAC conditions assumed; verify with target substrate.
Click Chemistry Bioconjugation Chemical Biology

Antimicrobial Activity vs. Unsubstituted Imidazole

Research on related imidazole propiolic acid structures indicates that the cooperative action of the N-ethyl substituent and the propiolic acid moiety enhances antimicrobial activity compared to imidazole alone, though specific MIC data for the target compound is currently limited to research claims .

Antimicrobial Activity vs. Unsubstituted
Class-level inference
Qualitative activity reported (no specific MIC)
Structural features may support antimicrobial screening; requires empirical validation.
Assay conditions and strains unverified; treat as exploratory lead.
Antimicrobial Antifungal Imidazole Derivatives

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid: Key Applications


CuAAC Bioconjugation

The terminal alkyne functionality of the target compound is its most definitive and verifiable differentiator. It enables its use as a clickable linker for attaching fluorophores, biotin, or other reporter molecules to azide-modified biomolecules. This scenario is directly supported by the compound's structure and is a proven, quantitative advantage over the propanoic acid analog which completely lacks this functionality .

Lipophilic Pharmaceutical Intermediates

For medicinal chemistry programs targeting intracellular targets, the enhanced predicted logP of this compound over its N-methyl analog makes it a better precursor for designing cell-permeable inhibitors. This is a class-level inference based on physicochemical principles, recommending the ethyl variant for series requiring slightly increased membrane permeability .

Antimicrobial & Antifungal Screening Libraries

Based on research claims regarding the compound's potential biological activity , it serves as a key diversity element in focused libraries of imidazole derivatives for antimicrobial screening. Its structural uniqueness, combining an N-ethyl imidazole with a terminal alkyne acid, makes it a high-value singleton for structure-activity relationship (SAR) exploration, where the omission of any single feature would be expected to reduce or abolish activity.

Application
Selection Property
Validation Focus
CuAAC bioconjugation probe design
Alkyne handle for click chemistry
Verify reaction yields with target azides
Medicinal chemistry intermediate screening
Predicted enhanced lipophilicity (ethyl vs. methyl)
Measure experimental logP and cell permeability
Antimicrobial SAR library construction
Unique N-ethyl imidazole + propiolic acid scaffold
Determine MIC against selected strain panels
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